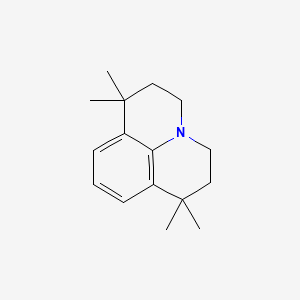
1,1,7,7-Tetramethyljulolidine
Vue d'ensemble
Description
1,1,7,7-Tetramethyljulolidine is a type of organic chromophore . It is known for its large electro-optic coefficient (r33), making it highly desirable for fabricating electro-optic (EO) materials .
Synthesis Analysis
The synthesis of 1,1,7,7-Tetramethyljulolidine involves using a 1,1,7,7-tetramethyl julolidine fused furan ring as the electron donor and 2- (3-cyano-4,5,5-trimethyl-5 H -furan-2-ylidene)-malonitrile (TCF) as the acceptor . Two new chromophores, C1 and C2, were designed and synthesized with two different π-bridges (furan-vinylene and thiophene-vinylene accordingly) .Molecular Structure Analysis
The molecular structure of 1,1,7,7-Tetramethyljulolidine is optimized by introducing a heterocycle ring to achieve high electro-optic activity . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor, and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,7,7-Tetramethyljulolidine are influenced by the introduction of a heterocycle ring into the π-bridge . The poled films containing the synthesized chromophores exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .Applications De Recherche Scientifique
Application 1: Electro-Optic Materials
- Summary of Application: 1,1,7,7-Tetramethyljulolidine fused furan ring is used as an electron donor in the development of new organic chromophores with a large electro-optic coefficient (r33), which is highly desirable for fabricating electro-optic (EO) materials .
- Methods of Application: Two new chromophores C1 and C2 were designed and synthesized using a 1,1,7,7-tetramethyljulolidine fused furan ring as the electron donor and 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malonitrile (TCF) as the acceptor .
- Results: The poled films containing C1 or C2 exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .
Application 2: Nonlinear Optical Chromophores
- Summary of Application: Tetramethyljulolidine-based coumarin is used in the design of novel nonlinear optical (NLO) chromophores .
- Methods of Application: Two novel NLO chromophores utilizing tetramethyljulolidine-based coumarin and tricyanofuran (TCF) as the electron donor and acceptor, respectively, were designed and synthesized .
- Results: The chromophore utilizing thiophene group as the electron bridge exhibited a larger β value (456.8×10 −30 esu) and larger electro-optic activity of 70 pm V −1 at the wavelength of 1310 nm in the guest–host films of chromophores doped into PMMA .
Orientations Futures
Propriétés
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXTXKVGSAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464407 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyljulolidine | |
CAS RN |
325722-28-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



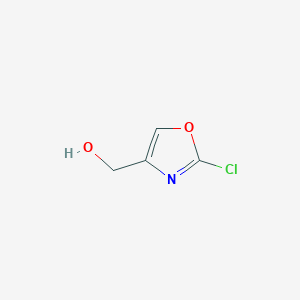
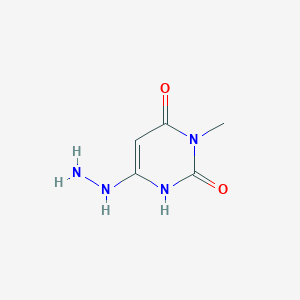
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
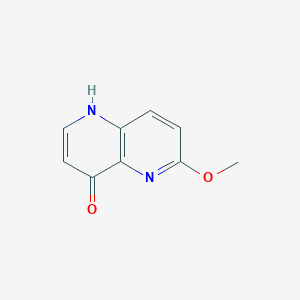
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)

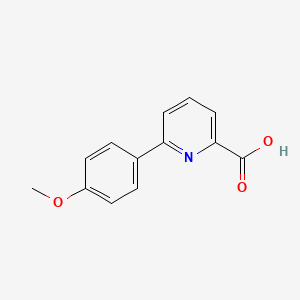
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)
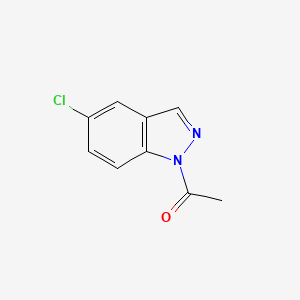
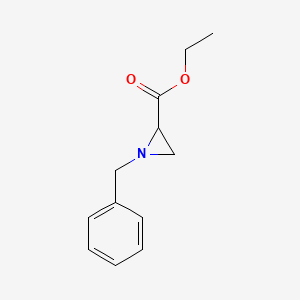
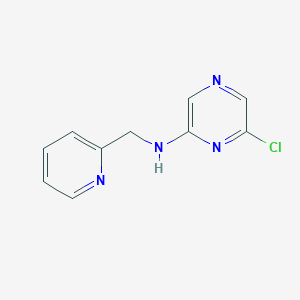
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)
